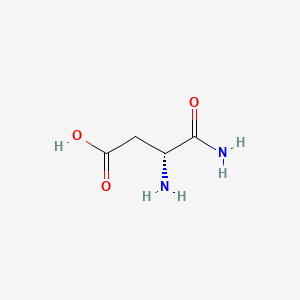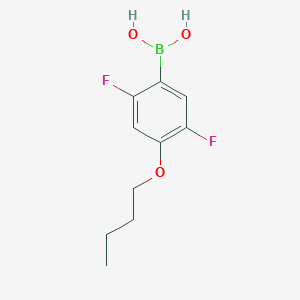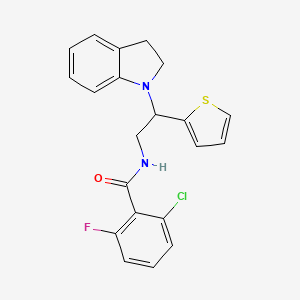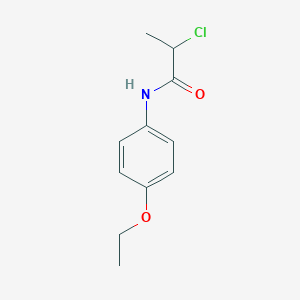![molecular formula C16H22N2O2S B2937275 N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide CAS No. 1252445-89-8](/img/structure/B2937275.png)
N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide, commonly known as CM156, is a novel small molecule drug that has gained significant attention in the field of cancer research. This compound has demonstrated potent anti-cancer activity in preclinical studies, making it a promising candidate for further development as a cancer therapy.
Mécanisme D'action
The mechanism of action of CM156 is not fully understood, but it is believed to involve the inhibition of multiple signaling pathways that are critical for cancer cell survival and proliferation. Specifically, CM156 has been shown to inhibit the activity of several proteins involved in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, CM156 has been found to have other biochemical and physiological effects. For example, CM156 has been shown to inhibit angiogenesis, the process by which new blood vessels form to supply nutrients to tumors. Additionally, CM156 has been found to modulate the immune system, potentially enhancing the body's ability to fight cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CM156 for lab experiments is its potency and specificity for cancer cells. This allows for more accurate and reliable testing of the compound's anti-cancer activity. However, one limitation is that CM156 has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
Orientations Futures
There are several potential future directions for the development of CM156 as a cancer therapy. One direction is to further optimize the compound's structure and pharmacokinetic properties to improve its efficacy and reduce toxicity. Another direction is to investigate the potential of CM156 in combination with other cancer therapies, such as chemotherapy and immunotherapy. Finally, clinical trials will be necessary to determine the safety and efficacy of CM156 in humans, and to identify the optimal patient population for this therapy.
Méthodes De Synthèse
The synthesis of CM156 involves a multi-step process, starting with the reaction of 4-methoxythiophenol with 1-bromo-2-methylpropane to form 2-(4-methoxyphenylthio)propane. This intermediate is then reacted with tert-butyl cyanoacetate in the presence of potassium carbonate to form N-(tert-butyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide. Finally, the tert-butyl group is removed using trifluoroacetic acid to yield CM156.
Applications De Recherche Scientifique
CM156 has been extensively studied in preclinical models of cancer, including breast, lung, and colon cancer. In these studies, CM156 has been shown to inhibit cancer cell growth and induce cancer cell death, both in vitro and in vivo. Additionally, CM156 has been found to sensitize cancer cells to chemotherapy and radiation therapy, potentially enhancing their effectiveness.
Propriétés
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(4-methoxyphenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2S/c1-11(2)16(4,10-17)18-15(19)12(3)21-14-8-6-13(20-5)7-9-14/h6-9,11-12H,1-5H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHIWHVUCBBNAAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)C(C)SC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![L-Valinamide, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methylalanyl-N-[(1S,2S)-1-[(1R)-2-carboxy-1-methoxyethyl]-2-methylbutyl]-N-methyl-](/img/structure/B2937195.png)
![1,3,9-Trimethyl-8-[(3-nitrophenyl)methylsulfanyl]purine-2,6-dione](/img/structure/B2937196.png)

![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[5-(4-fluorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2937199.png)
![N-(2,3-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2937200.png)
![2-Methyl-3-(4-(pyridin-2-yl)piperazine-1-carbonyl)naphtho[2,3-b]furan-4,9-dione](/img/structure/B2937201.png)
![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2937202.png)
![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2937204.png)

![1,3,5-trimethyl-4-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1H-pyrazole](/img/structure/B2937206.png)



![6-(3-acetylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B2937213.png)